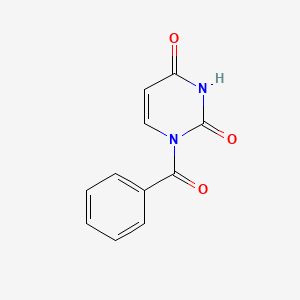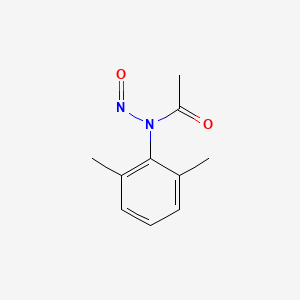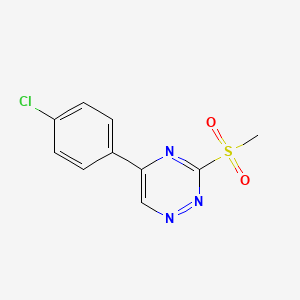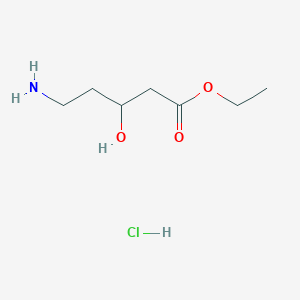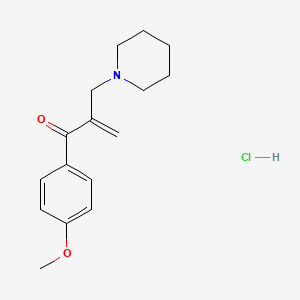
1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and piperidine.
Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with piperidine in the presence of a base such as sodium hydroxide to form the intermediate compound.
Alkylation: The intermediate is then alkylated using a suitable alkylating agent to introduce the prop-2-en-1-one moiety.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Reduced forms of the prop-2-en-1-one moiety.
Substitution: Substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors or enzymes involved in signal transduction pathways. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)ethanone
- 1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)but-2-en-1-one
Comparison
Compared to its analogs, 1-(4-Methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride may exhibit unique pharmacological properties due to the specific arrangement of its functional groups. This uniqueness can be attributed to differences in molecular interactions and stability.
Propiedades
Número CAS |
78888-57-0 |
|---|---|
Fórmula molecular |
C16H22ClNO2 |
Peso molecular |
295.80 g/mol |
Nombre IUPAC |
1-(4-methoxyphenyl)-2-(piperidin-1-ylmethyl)prop-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C16H21NO2.ClH/c1-13(12-17-10-4-3-5-11-17)16(18)14-6-8-15(19-2)9-7-14;/h6-9H,1,3-5,10-12H2,2H3;1H |
Clave InChI |
HZIZWEAVLGBTEO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C(=C)CN2CCCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene,[bromo[(phenylmethyl)sulfonyl]methyl]-](/img/structure/B13999105.png)
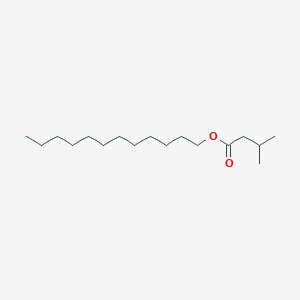
![2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one](/img/structure/B13999118.png)
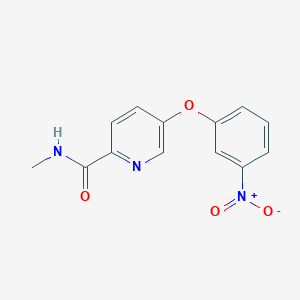

![4-[2-(Propan-2-ylamino)ethyl]phenol](/img/structure/B13999137.png)

![2-Methoxy-4-[(4-methylphenyl)sulfonyloxymethyl]-3,6-dioxabicyclo[3.1.0]hexane](/img/structure/B13999150.png)

![2-((Dimethylamino)methyl)benzo[d]oxazol-6-amine](/img/structure/B13999158.png)
